molecular formula C22H26BrNO6 B255404 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate

2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate

Cat. No. B255404
M. Wt: 480.3 g/mol
InChI Key: UCDKTGKUUVYYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate, also known as DABCO-BTMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has also been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which contributes to its antioxidant activity.

Advantages and Limitations for Lab Experiments

2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is a promising compound for use in lab experiments due to its potent anticancer activity and low toxicity. However, its limited solubility in aqueous solutions can pose a challenge for some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate should focus on elucidating its mechanism of action, identifying potential drug targets, and optimizing its pharmacological properties. Additionally, the development of novel derivatives and analogs of 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-(2,6-diethylanilino)-2-oxoethyl bromide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate in good yield and purity.

properties

Product Name

2-(2,6-Diethylanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate

Molecular Formula

C22H26BrNO6

Molecular Weight

480.3 g/mol

IUPAC Name

[2-(2,6-diethylanilino)-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H26BrNO6/c1-6-13-9-8-10-14(7-2)19(13)24-17(25)12-30-22(26)15-11-16(27-3)20(28-4)21(29-5)18(15)23/h8-11H,6-7,12H2,1-5H3,(H,24,25)

InChI Key

UCDKTGKUUVYYKT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC

Origin of Product

United States

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